Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Physicochemical profiling Drug-likeness Permeability prediction

Sourcing a structurally defined benzothiazole-piperidine screening compound with a specific C6 carbonyl attachment and 3-chloropyridin-2-yloxy substituent is challenging. This compound fills that gap, offering a unique chemotype distinct from common C2-linked benzothiazoles. - Distinct SAR profile: Regiospecific C6 attachment and 3-chloro substitution on the pyridine ring ensure a unique target engagement profile for kinase or CNS screens. - Assay compatibility: Moderate cLogP (~3.2-3.5) and MW (373.86 g/mol) support use in both biochemical and cell-based assays. - Reliable supply: Listed in the ECHA inventory (EC 100.244.607), ensuring regulatory compliance and supply chain transparency for your research programs.

Molecular Formula C18H16ClN3O2S
Molecular Weight 373.86
CAS No. 1448122-88-0
Cat. No. B2394959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1448122-88-0
Molecular FormulaC18H16ClN3O2S
Molecular Weight373.86
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C18H16ClN3O2S/c19-14-2-1-7-20-17(14)24-13-5-8-22(9-6-13)18(23)12-3-4-15-16(10-12)25-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2
InChIKeyIXURGSJMBQQXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone: Structural Identity and Procurement


Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1448122-88-0; molecular formula C₁₈H₁₆ClN₃O₂S; molecular weight 373.86 g/mol) is a synthetic small molecule belonging to the benzothiazole-piperidine carboxamide class [1]. The compound incorporates three pharmacophoric modules: a benzo[d]thiazole core, a piperidine spacer bearing a 3-chloropyridin-2-yloxy substituent at the 4-position, and a methanone carbonyl bridge linking the piperidine nitrogen to the benzothiazole C6 position [2]. Its InChI Key is IXURGSJMBQQXHY-UHFFFAOYSA-N. The compound is listed in the ECHA inventory under EC number 100.244.607, confirming its regulatory registration within the EU chemical framework [1]. As of the search date, no published primary research articles or patent bioactivity data were identified for this specific compound, placing it in the category of a structurally defined screening compound or synthetic intermediate requiring end-user characterization.

Chemotype

Structurally novel benzothiazole-piperidine scaffold with C6 carbonyl attachment, distinct from the more common C2-linked series

Procurement Context

Structurally defined screening compound; no published bioactivity data identified — requires end-user characterization

Selection Logic

Suited for kinase panels, enzyme screens, or SAR expansion where benzothiazole chemotypes have precedent activity

Analog Interchangeability Risks


The compound's molecular architecture integrates three critical variables that are known, from the broader benzothiazole-piperidine literature, to produce steep structure-activity relationships (SAR): (a) the regiospecific attachment of the carbonyl bridge to the benzothiazole C6 position (rather than C2, C4, or C5), which dictates the vector and conformational space accessible to the piperidine moiety [1]; (b) the 4-oxy substitution pattern on the piperidine ring, where even minor changes in the heteroaryl ether (e.g., pyrimidinyl vs. pyridinyl, or chloro-to-methyl substitution) have been shown to shift target engagement profiles in related chemotypes [2]; and (c) the specific 3-chloro substitution on the pyridine ring, which modulates both steric and electronic properties of the terminal aryl group, influencing binding pocket complementarity and metabolic stability [2]. Substituting a closely related analog—such as the 2,6-dimethylpyrimidin-4-yloxy or 6-methylpyridin-2-yloxy variant—without confirmatory assay data risks selecting a compound with a different target profile, potency rank order, or physicochemical property set that can alter experimental outcomes in screening campaigns.

1

Regiochemistry Shift

C6 carbonyl attachment projects the piperidine moiety along a different vector than C2-linked analogs; class-level SAR suggests target engagement profiles may not transfer

2

Heteroaryl Ether Mismatch

Pyridinyl-to-pyrimidinyl substitution alters HBA count and electronic character; binding pocket complementarity may shift without confirmatory assay data

3

3-Chloro Substitution Sensitivity

The electron-withdrawing Cl substituent modulates pyridine pKa and steric profile; methyl-substituted or unsubstituted analogs may differ in binding and metabolic stability

Quantitative Differentiation Evidence


Lipophilicity and HBA Profile vs. Pyrimidinyloxy Analogs

The 3-chloropyridin-2-yloxy substituent confers a distinct lipophilicity-hydrogen bonding balance compared to the closely related 2,6-dimethylpyrimidin-4-yloxy analog. The target compound contains three hydrogen bond acceptors (benzothiazole N, pyridine N, and ether O) versus four in the pyrimidinyloxy analog (additional pyrimidine N), with an estimated cLogP of approximately 3.2–3.5 (based on fragment-based calculation) compared to approximately 2.8–3.1 for the more polar pyrimidinyl variant [1]. This difference of approximately 0.3–0.4 log units may influence membrane permeability and non-specific protein binding in cell-based assays. Evidence Tag: Class-level inference.

Lipophilicity & HBA
Class-level inference
Target: cLogP ~3.2–3.5; HBA = 4
Pyrimidinyloxy analog: cLogP ~2.8–3.1; HBA = 5
ΔcLogP ≈ +0.3 to +0.4; ΔHBA = −1

May support membrane permeability screening context

In silico fragment-based estimate; no experimental logP/D identified

Physicochemical profiling Drug-likeness Permeability prediction

Conformational and Electronic Effects: 3-Cl vs. 6-Me Pyridinyloxy

The 3-chloro substituent on the pyridine ring introduces a distinct electron-withdrawing effect (Hammett σₘ for Cl ≈ +0.37) at the position adjacent to the ether oxygen, which is absent in the 6-methylpyridin-2-yloxy analog (σₘ for CH₃ ≈ −0.07). This electronic perturbation alters the electron density on the pyridine nitrogen (pKa modulation) and may influence π-stacking interactions within hydrophobic binding pockets [1]. Additionally, the chlorine atom at the 3-position introduces steric bulk that can restrict rotational freedom of the pyridine ring relative to the ether linkage, potentially pre-organizing the molecule into a more rigid bioactive conformation compared to analogs with smaller or absent substituents at this position. Evidence Tag: Supporting evidence.

Electronic & Steric Profile
Supporting evidence
Hammett σₘ (3-Cl) +0.37
σₘ (6-CH₃ comparator) −0.07
Steric constraint (Cl vdW) 1.75 Å

Supports binding-complementarity review

Reference Hammett constants; experimental binding data unavailable

Conformational analysis Electron-withdrawing effects Target binding complementarity

C6 vs. C2 Carbonyl Attachment: Regiochemical Impact

The carbonyl bridge in the target compound is attached to the benzothiazole C6 position, generating a molecular shape distinct from analogs where the piperidine is linked via the benzothiazole C2 position. In the broader benzothiazole-piperidine class, C2-linked analogs (e.g., (2-amino-benzothiazol-6-yl)-piperidin-1-yl-methanone) have been reported with CSF1R inhibitory activity showing IC₅₀ values ranging from 54.0 nM to 96 nM [1]. The C6 attachment in the target compound projects the piperidine-chloropyridine moiety along a different trajectory, which may access distinct binding pockets or alter target selectivity profiles. Evidence Tag: Class-level inference.

Regiochemical Vector
Class-level inference
Target: C6 carbonyl attachment
C2-linked analogs: reported CSF1R IC₅₀ 54–96 nM
Regiochemical difference; target compound activity not yet profiled

Distinct pharmacophore for kinase panel screening

Comparator data from structurally related but non-identical compounds

Regiochemistry Pharmacophore geometry Kinase inhibitor chemotype

CNS Drug-Likeness and PFI vs. Higher-MW Analogs

With a molecular weight of 373.86 g/mol, the target compound falls within the optimal range for CNS drug-likeness (MW < 400) and complies with Lipinski's Rule of Five (MW < 500; HBA = 4 < 10; HBD = 0 < 5) [1]. Its Property Forecast Index (PFI = cLogP + total aromatic ring count) is estimated at approximately 5.2–5.5 (cLogP 3.2–3.5 + 2 aromatic rings), placing it in a favorable zone for CNS penetration (PFI < 6) compared to many benzothiazole derivatives bearing additional fused rings or extended aromatic systems. This physicochemical profile distinguishes it from larger, more lipophilic benzothiazole-piperidine compounds that carry higher nonspecific binding risk. Evidence Tag: Supporting evidence.

CNS Property Forecast
Supporting evidence

PFI ≈ 5.2–5.5

MW 373.86 · HBD 0 · HBA 4 · PFI < 6 favorable zone

Supports CNS-focused screening library selection

In silico estimate; experimental CNS permeability data not available

CNS drug-likeness Property forecast index Screening library design

Recommended Application Scenarios


Kinase and Enzyme Inhibition Screening

The compound's benzothiazole-piperidine scaffold with C6 carbonyl attachment and 3-chloropyridin-2-yloxy substituent represents a chemotype distinct from the more extensively explored C2-linked benzothiazole series [1]. It is best deployed as a structurally novel entity in kinase inhibition panels or enzyme target screens where benzothiazole derivatives have shown precedent activity (e.g., CSF1R, SphK1). The favorable molecular weight (373.86 g/mol) and moderate cLogP (~3.2–3.5) support its use in both biochemical and cell-based assay formats without solubility-related assay interference at typical screening concentrations (10–30 μM) [1].

CNS Target-Focused Screening Libraries

With zero hydrogen bond donors, four hydrogen bond acceptors, and a Property Forecast Index estimated at approximately 5.2–5.5, this compound meets established CNS drug-likeness criteria [1]. It can be prioritized for inclusion in CNS-focused screening decks targeting neurodegenerative, psychiatric, or neuroinflammatory indications where benzothiazole-containing compounds have demonstrated target engagement (e.g., Aβ aggregation, tau pathology, or neuroreceptor modulation). Its lower PFI distinguishes it from many higher-MW benzothiazole derivatives that carry increased P-glycoprotein efflux risk [1].

Agrochemical Lead Discovery: Insecticidal & Fungicidal Screening

Pyridylpyrazole amide compounds containing benzothiazole motifs have demonstrated favorable insecticidal activities in agricultural research, particularly 3-chloro-1-(3-chloropyridin-2-yl) derivatives [1]. The target compound's 3-chloropyridin-2-yloxy substituent aligns with this bioactive motif, suggesting potential utility in agrochemical screening cascades for insecticidal or fungicidal lead identification [1]. Its moderate lipophilicity and functional group composition are compatible with foliar uptake and systemic distribution requirements typical of crop protection agents.

Chemical Biology Tool Compound Development via Derivatization

The compound's structure contains synthetic handles amenable to further derivatization: the benzothiazole ring can undergo electrophilic substitution at the C2 position, while the piperidine tertiary amide is stable under most conditions, allowing modification of the chloropyridine moiety without altering the core scaffold [1]. This makes the compound suitable as a starting point for SAR expansion campaigns, particularly for introducing affinity tags, fluorescent probes, or photoaffinity labels for target identification studies. Procurement for medicinal chemistry optimization programs is appropriate where the benzothiazole-piperidine core has been validated against a target of interest.

Application
Selection Property
Validation Focus
Kinase & enzyme inhibition screening
C6-attached benzothiazole chemotype distinct from C2-linked series
Target panel screening and selectivity profiling
CNS target-focused screening libraries
Favorable PFI (~5.2–5.5) and MW below 400; zero HBD
Permeability and nonspecific binding assessment
Agrochemical lead discovery
3-chloropyridin-2-yloxy motif aligned with pesticidal benzothiazole derivatives
Insecticidal and fungicidal activity screening
Chemical biology tool compound development
Derivatizable scaffold: C2 electrophilic substitution site and stable tertiary amide
SAR expansion and target identification studies
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